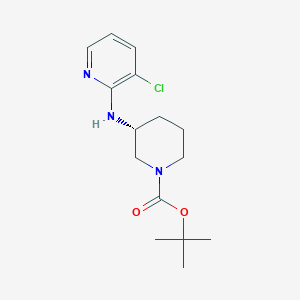
(R)-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Vorbereitungsmethoden
The synthesis of ®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route involves the reaction of ®-tert-butyl piperidine-1-carboxylate with 3-chloropyridine-2-amine under specific conditions to form the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyridine ring can be replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism of action of ®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
®-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
(S)-tert-butyl 3-((3-chloropyridin-2-yl)amino)piperidine-1-carboxylate: The stereochemistry differs, which can lead to variations in biological activity and properties.
®-tert-butyl 3-((3-bromopyridin-2-yl)amino)piperidine-1-carboxylate: The substitution of chlorine with bromine can affect the compound’s reactivity and interactions.
®-tert-butyl 3-((3-fluoropyridin-2-yl)amino)piperidine-1-carboxylate: The presence of fluorine can influence the compound’s stability and biological activity.
Eigenschaften
CAS-Nummer |
1632251-01-4 |
|---|---|
Molekularformel |
C15H22ClN3O2 |
Molekulargewicht |
311.81 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-[(3-chloropyridin-2-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)19-9-5-6-11(10-19)18-13-12(16)7-4-8-17-13/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,17,18)/t11-/m1/s1 |
InChI-Schlüssel |
WEUZZGDYRJKBLT-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=C(C=CC=N2)Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=C(C=CC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14072313.png)



